molecular formula C21H17FN4O2 B2833359 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034387-02-3

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2833359
CAS No.: 2034387-02-3
M. Wt: 376.391
InChI Key: MIADOEMNELFFFE-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a fluorophenyl group and a pyridine ring fused with a furan moiety, linked through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring:

    Synthesis of the Pyridine-Furan Moiety:

    Coupling Reaction: The final step involves coupling the pyrazole and pyridine-furan moieties through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage, potentially forming amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the acetamide linkage could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan ring could participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-(4-methylphenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide may confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c22-19-4-2-16(3-5-19)18-11-25-26(12-18)13-21(27)24-10-15-1-6-20(23-9-15)17-7-8-28-14-17/h1-9,11-12,14H,10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIADOEMNELFFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCC3=CN=C(C=C3)C4=COC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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